Cas no 943820-70-0 (5-(furan-2-yl)-N-2-(pyridin-3-yl)ethyl-1,2-oxazole-3-carboxamide)

5-(furan-2-yl)-N-2-(pyridin-3-yl)ethyl-1,2-oxazole-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 3-Isoxazolecarboxamide, 5-(2-furanyl)-N-[2-(3-pyridinyl)ethyl]-
- 5-(furan-2-yl)-N-2-(pyridin-3-yl)ethyl-1,2-oxazole-3-carboxamide
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- MDL: MFCD32662908
- Inchi: 1S/C15H13N3O3/c19-15(17-7-5-11-3-1-6-16-10-11)12-9-14(21-18-12)13-4-2-8-20-13/h1-4,6,8-10H,5,7H2,(H,17,19)
- InChI Key: FHJGULITXKUDMD-UHFFFAOYSA-N
- SMILES: O1C(C2=CC=CO2)=CC(C(NCCC2=CC=CN=C2)=O)=N1
5-(furan-2-yl)-N-2-(pyridin-3-yl)ethyl-1,2-oxazole-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-250792-0.25g |
5-(furan-2-yl)-N-[2-(pyridin-3-yl)ethyl]-1,2-oxazole-3-carboxamide |
943820-70-0 | 95.0% | 0.25g |
$216.0 | 2025-02-20 | |
Enamine | EN300-250792-10.0g |
5-(furan-2-yl)-N-[2-(pyridin-3-yl)ethyl]-1,2-oxazole-3-carboxamide |
943820-70-0 | 95.0% | 10.0g |
$2269.0 | 2025-02-20 | |
Enamine | EN300-250792-5.0g |
5-(furan-2-yl)-N-[2-(pyridin-3-yl)ethyl]-1,2-oxazole-3-carboxamide |
943820-70-0 | 95.0% | 5.0g |
$1530.0 | 2025-02-20 | |
Enamine | EN300-250792-2.5g |
5-(furan-2-yl)-N-[2-(pyridin-3-yl)ethyl]-1,2-oxazole-3-carboxamide |
943820-70-0 | 95.0% | 2.5g |
$1034.0 | 2025-02-20 | |
Enamine | EN300-250792-0.1g |
5-(furan-2-yl)-N-[2-(pyridin-3-yl)ethyl]-1,2-oxazole-3-carboxamide |
943820-70-0 | 95.0% | 0.1g |
$152.0 | 2025-02-20 | |
1PlusChem | 1P0288E2-250mg |
5-(furan-2-yl)-N-[2-(pyridin-3-yl)ethyl]-1,2-oxazole-3-carboxamide |
943820-70-0 | 95% | 250mg |
$320.00 | 2024-04-19 | |
1PlusChem | 1P0288E2-10g |
5-(furan-2-yl)-N-[2-(pyridin-3-yl)ethyl]-1,2-oxazole-3-carboxamide |
943820-70-0 | 95% | 10g |
$2867.00 | 2023-12-16 | |
Enamine | EN300-250792-1g |
5-(furan-2-yl)-N-[2-(pyridin-3-yl)ethyl]-1,2-oxazole-3-carboxamide |
943820-70-0 | 95% | 1g |
$528.0 | 2023-09-15 | |
1PlusChem | 1P0288E2-50mg |
5-(furan-2-yl)-N-[2-(pyridin-3-yl)ethyl]-1,2-oxazole-3-carboxamide |
943820-70-0 | 95% | 50mg |
$182.00 | 2024-04-19 | |
1PlusChem | 1P0288E2-1g |
5-(furan-2-yl)-N-[2-(pyridin-3-yl)ethyl]-1,2-oxazole-3-carboxamide |
943820-70-0 | 95% | 1g |
$715.00 | 2023-12-16 |
5-(furan-2-yl)-N-2-(pyridin-3-yl)ethyl-1,2-oxazole-3-carboxamide Related Literature
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
Additional information on 5-(furan-2-yl)-N-2-(pyridin-3-yl)ethyl-1,2-oxazole-3-carboxamide
Introduction to 5-(furan-2-yl)-N-2-(pyridin-3-yl)ethyl-1,2-oxazole-3-carboxamide (CAS No. 943820-70-0)
5-(furan-2-yl)-N-2-(pyridin-3-yl)ethyl-1,2-oxazole-3-carboxamide, identified by its CAS number 943820-70-0, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic molecule combines the structural features of furan, pyridine, and oxazole moieties, making it a versatile scaffold for drug discovery and development. The compound's unique chemical architecture positions it as a potential candidate for various therapeutic applications, particularly in the treatment of inflammatory diseases and neurological disorders.
The furan ring in this compound contributes to its ability to interact with biological targets in a manner that is both specific and potent. Furan derivatives are well-documented for their pharmacological properties, including anti-inflammatory and analgesic effects. The presence of the pyridine moiety further enhances the compound's binding affinity to biological receptors, making it an attractive scaffold for medicinal chemists. Pyridine-based compounds have been extensively studied for their role in modulating enzyme activity and receptor function.
The oxazole ring adds another layer of complexity to the molecule, providing a site for further functionalization and interaction with biological systems. Oxazole derivatives are known for their broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties. The combination of these three heterocyclic rings in 5-(furan-2-yl)-N-2-(pyridin-3-yl)ethyl-1,2-oxazole-3-carboxamide creates a multifaceted pharmacophore that can be exploited for the development of novel therapeutics.
In recent years, there has been a growing interest in the development of small molecule inhibitors targeting inflammatory pathways. Chronic inflammation is a hallmark of many diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. The compound 5-(furan-2-yl)-N-2-(pyridin-3-yl)ethyl-1,2-oxazole-3-carboxamide has shown promise in preclinical studies as a modulator of key inflammatory cytokines and enzymes. Its ability to inhibit the activity of nuclear factor kappa B (NFκB) and other pro-inflammatory signaling pathways makes it a compelling candidate for further investigation.
The synthesis of 5-(furan-2-yl)-N-2-(pyridin-3-yl)ethyl-1,2-oxazole-xazole-3-carboxamide has been optimized to ensure high yield and purity. The synthetic route involves multi-step organic transformations, including condensation reactions, cyclization processes, and functional group modifications. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic core efficiently.
The pharmacokinetic properties of 5-(
The therapeutic potential of 5-(furan)-carboxamide
The structural features of this compound make it an excellent candidate for further derivatization to enhance its pharmacological properties. By modifying the substituents on the furan, pyridine, or oxazole rings, chemists can fine-tune its binding affinity and selectivity towards specific biological targets. This approach allows for the development of more potent and selective inhibitors with improved therapeutic profiles.
In conclusion, 5-(furan)-carboxamide
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